Hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine) hydrochloride

Descripción general

Descripción

Hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine) hydrochloride is a useful research compound. Its molecular formula is C19H32Cl4N4O3 and its molecular weight is 506.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine) hydrochloride (HPB) is a synthetic compound primarily used in hair dye formulations. Its biological activity has been the subject of various studies, focusing on its toxicity, mutagenicity, and potential health risks associated with exposure. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of HPB.

Chemical Characteristics

HPB is a derivative of p-phenylenediamine (PPD) and is known for its application in oxidative hair dyes. It functions by forming stable dye molecules through oxidation processes. The compound is typically used at concentrations not exceeding 0.4% in cosmetic products .

Acute and Chronic Toxicity

-

Acute Toxicity :

- The oral LD50 (lethal dose for 50% of the population) for HPB in rats has been reported as 2186 mg/kg, indicating moderate toxicity . Dermal exposure yielded an LD50 greater than 2000 mg/kg, suggesting low dermal toxicity .

- Clinical signs observed in high-dose groups included hypoactivity, sedation, and respiratory distress .

- Chronic Toxicity :

Mutagenicity and Genotoxicity

HPB has undergone several mutagenicity tests:

- Ames Test : HPB was not mutagenic to Salmonella typhimurium or Escherichia coli, except for weak mutagenic activity observed at very high concentrations (5000 µg/plate) with metabolic activation in specific strains .

- Cytogenetic Assays : In Chinese hamster ovary (CHO) cells, HPB did not induce chromosomal aberrations with metabolic activation but showed some effects without it at lower concentrations .

Study on Health Risks Associated with Hair Dye Ingredients

A comprehensive review highlighted that exposure to HPB correlates with various health risks:

- Weight Reduction : Studies indicated significant reductions in body weight and alterations in serum biochemical parameters among rats exposed to HPB .

- Reproductive Toxicity : Research suggests potential reproductive and developmental toxicity at higher doses, although specific human data remains limited .

Safety Assessments

Multiple safety assessments concluded that HPB is safe for use as a cosmetic ingredient when applied within established concentration limits. However, the potential for skin sensitization and ocular irritation has been documented:

- In ocular studies on rabbits, HPB caused severe irritation when administered undiluted but showed no irritation at lower concentrations (5%) .

Summary of Findings

| Parameter | Findings |

|---|---|

| Oral LD50 | 2186 mg/kg |

| Dermal LD50 | >2000 mg/kg |

| NOAEL | 25 mg/kg/day (chronic study) |

| Mutagenicity | Not mutagenic except weak activity at high doses |

| Reproductive Toxicity | Potential risks noted at higher doses |

| Ocular Irritation | Severe irritation at undiluted concentration |

Aplicaciones Científicas De Investigación

Chemical Properties and Functionality

HPB functions as an oxidative dye , meaning it reacts with other chemicals to produce color upon application. It is often combined with hydrogen peroxide to achieve the desired shade in hair coloring products. The typical concentration used in formulations ranges from 0.8% to 3.0%, depending on the product type and manufacturer specifications .

Cosmetic Applications

Hair Coloring Products:

- The primary application of HPB is in oxidative hair dye formulations. It contributes to vibrant and long-lasting hair color by facilitating the oxidation process necessary for dye development .

- HPB is recognized for its ability to provide a wide range of colors when mixed with other oxidative agents and dyes, enhancing the overall aesthetic appeal of hair products.

Safety Assessments:

- Various studies have evaluated the safety of HPB as a cosmetic ingredient. The Cosmetic Ingredient Review (CIR) panel concluded that HPB is safe for use in cosmetic products under current practices, with no significant adverse effects reported at recommended concentrations .

- Toxicological assessments indicate that the dermal LD50 (lethal dose for 50% of subjects) for HPB exceeds 2000 mg/kg in animal studies, suggesting a low acute toxicity profile .

Toxicological Studies and Safety Data

Acute Toxicity:

- In studies involving Sprague-Dawley rats, HPB displayed an oral LD50 of approximately 2186 mg/kg, indicating that while it can cause toxicity at high doses, it is generally considered safe within normal usage limits .

- Dermal application studies showed that HPB does not induce significant sensitization reactions in guinea pigs, further supporting its safety as a cosmetic ingredient .

Irritation Potential:

- Ocular irritation tests revealed that concentrated HPB can cause severe reactions in rabbits; however, diluted formulations (5%) did not exhibit irritant properties . This highlights the importance of formulation concentration in determining safety.

Table 1: Summary of Toxicological Findings

Propiedades

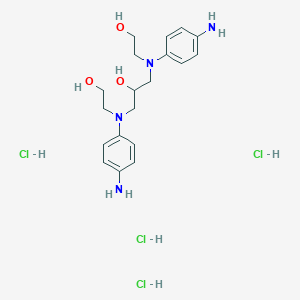

IUPAC Name |

1,3-bis[4-amino-N-(2-hydroxyethyl)anilino]propan-2-ol;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O3.4ClH/c20-15-1-5-17(6-2-15)22(9-11-24)13-19(26)14-23(10-12-25)18-7-3-16(21)4-8-18;;;;/h1-8,19,24-26H,9-14,20-21H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATCALZBQPZIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N(CCO)CC(CN(CCO)C2=CC=C(C=C2)N)O.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32Cl4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155976 | |

| Record name | Hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine) hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128729-28-2 | |

| Record name | Hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine) hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128729282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine) hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tétrachlorhydrate de 1,3-bis-[(4-aminophényl)(2-hydroxyéthyl)amino]-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROPYL BIS(N-HYDROXYETHYL-P-PHENYLENEDIAMINE) HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K832J58E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.